molecular formula C12H17NO2 B589795 Ethyl 2-(2-ethoxyphenyl)ethanimidate CAS No. 146646-89-1

Ethyl 2-(2-ethoxyphenyl)ethanimidate

Cat. No.: B589795
CAS No.: 146646-89-1
M. Wt: 207.273
InChI Key: LMHXMONMPVQBDK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxyphenyl)ethanimidate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
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Properties

CAS No.

146646-89-1

Molecular Formula

C12H17NO2

Molecular Weight

207.273

IUPAC Name

ethyl 2-(2-ethoxyphenyl)ethanimidate

InChI

InChI=1S/C12H17NO2/c1-3-14-11-8-6-5-7-10(11)9-12(13)15-4-2/h5-8,13H,3-4,9H2,1-2H3

InChI Key

LMHXMONMPVQBDK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CC(=N)OCC

Synonyms

Benzeneethanimidic acid, 2-ethoxy-, ethyl ester (9CI)

Origin of Product

United States

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing Ethyl 2-(2-ethoxyphenyl)ethanimidate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a carbamoyl chloride derivative (e.g., 2-ethoxyphenyl-substituted carbamoyl chloride) with ethanol under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Solvent : Use aprotic solvents like dichloromethane or THF to stabilize intermediates .
  • Catalysts : Anhydrous triethylamine or pyridine can neutralize HCl byproducts and accelerate reaction rates .
  • Purity : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the ethoxyphenyl moiety (δ 6.8–7.4 ppm for aromatic protons) and imidate group (δ 3.4–4.2 ppm for ethoxy protons). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C-O of ethoxy group) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ with m/z matching theoretical values (±5 ppm) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a NIOSH-approved dust respirator if handling powdered forms .
  • Engineering Controls : Conduct reactions in a fume hood with local exhaust ventilation. Install emergency showers/eyewash stations .
  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the 2-ethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethoxy group (–OCH₂CH₃) is electron-donating, activating the phenyl ring via resonance. This increases electron density at the ortho position, enhancing the electrophilicity of the adjacent imidate carbonyl carbon. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) show a 30% increase in reactivity compared to non-substituted analogs. Computational modeling (DFT) can map charge distribution and predict regioselectivity .

Q. What strategies mitigate contradictions in stability data under varying pH conditions?

  • Methodological Answer : Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the imidate group above pH 6. To resolve discrepancies:

  • Controlled Experiments : Use isotopically labeled compounds (e.g., D₂O-based buffers) to track hydrolysis pathways via LC-MS .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂) and identify pH-dependent degradation products .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to minimize oxidative side reactions in neutral/basic conditions .

Q. How can researchers design experiments to evaluate the compound’s potential as a prodrug or enzyme inhibitor?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values derived from dose-response curves quantify potency .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS to assess metabolic liability .
  • Prodrug Activation : Simulate physiological conditions (e.g., plasma esterases) and quantify release of active metabolites using HPLC-UV .

Q. What analytical methods are suitable for detecting trace impurities or degradation products?

  • Methodological Answer :

  • HPLC-DAD/ELSD : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. Detect at 254 nm .
  • GC-MS : Analyze volatile degradation products (e.g., ethanol, ethoxybenzene) with a DB-5MS column and electron ionization .
  • NMR Spiking : Add authentic standards of suspected impurities to confirm identity via peak overlap in ¹H NMR spectra .

Data Presentation Guidelines

  • Tables : Include retention times, m/z values, and spectral assignments for reproducibility.
  • Graphs : Plot kinetic data (e.g., Arrhenius plots for stability) with error bars representing triplicate measurements.
  • Statistical Analysis : Apply ANOVA or t-tests (p < 0.05) to validate significance of observed trends .

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